L-Valine 7-amido-4-methylcoumarin
Overview
Description
L-Valine 7-amido-4-methylcoumarin is a synthetic compound with the molecular formula C15H18N2O3. It is a derivative of coumarin, a naturally occurring compound known for its fluorescent properties. This compound is primarily used in biochemical research, particularly in the study of proteolytic enzymes.
Mechanism of Action
Target of Action
L-Valine 7-amido-4-methylcoumarin is a biochemical used in proteomics research . The primary target of this compound is aminopeptidase , an enzyme that cleaves amino acids from the N-terminus of proteins and peptides .
Mode of Action
The compound exploits the enzyme’s preference for certain peptide linkages . The AAPV (Ala-Ala-Pro-Val) sequence in this compound is specifically recognized and cleaved between the valine and the AMC (7-amido-4-methylcoumarin) moiety . This cleavage results in the release of a fluorescent AMC group, which can be detected and measured .
Biochemical Pathways
It is known that aminopeptidases play a crucial role in protein degradation and turnover, and they are involved in many biological processes, including peptide hormone processing and maturation, antigen presentation, and protein recycling .
Pharmacokinetics
The compound’s molecular weight (27432 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The cleavage of the AAPV sequence by aminopeptidase results in the release of a fluorescent AMC group . This fluorescence can be used to measure the activity of aminopeptidase, providing a useful tool for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine 7-amido-4-methylcoumarin typically involves the coupling of L-valine with 7-amino-4-methylcoumarin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Valine 7-amido-4-methylcoumarin undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-valine and 7-amino-4-methylcoumarin.
Oxidation: The coumarin moiety can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The amino group in the coumarin ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed
Hydrolysis: L-Valine and 7-amino-4-methylcoumarin.
Oxidation: Various oxidized coumarin derivatives.
Substitution: Substituted coumarin derivatives.
Scientific Research Applications
L-Valine 7-amido-4-methylcoumarin is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
L-Leucine 7-amido-4-methylcoumarin: Similar in structure but contains leucine instead of valine.
7-amino-4-methylcoumarin: The parent compound without the valine moiety.
Ubiquitin C-terminal 7-amido-4-methylcoumarin: A substrate used to study deubiquitinating enzymes.
Uniqueness
L-Valine 7-amido-4-methylcoumarin is unique due to its specific use in studying proteolytic enzymes that recognize and cleave valine-containing substrates. Its fluorescent properties make it a valuable tool in various biochemical and biological assays, providing a sensitive and specific means of detecting enzyme activity .
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8(2)14(16)15(19)17-10-4-5-11-9(3)6-13(18)20-12(11)7-10/h4-8,14H,16H2,1-3H3,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGTYBCYMMYYGJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426788 | |
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78682-66-3 | |
Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.